molecular formula C10H6BrClO B8227463 4-Bromo-5-chloronaphthalen-2-ol

4-Bromo-5-chloronaphthalen-2-ol

Cat. No.: B8227463
M. Wt: 257.51 g/mol
InChI Key: IDUFRSRWLZNLOM-UHFFFAOYSA-N
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Description

4-Bromo-5-chloronaphthalen-2-ol (CAS: 2454397-73-8) is a halogenated naphthalenol derivative with the molecular formula C₁₀H₆BrClO (molecular weight: 257.5 g/mol). It is widely utilized as a synthetic intermediate in organic chemistry, particularly in reactions involving nucleophilic substitutions or protection of the hydroxyl group .

Properties

IUPAC Name

4-bromo-5-chloronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO/c11-8-5-7(13)4-6-2-1-3-9(12)10(6)8/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUFRSRWLZNLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloronaphthalen-2-ol typically involves the bromination and chlorination of naphthalen-2-ol. One common method includes the following steps:

    Bromination: Naphthalen-2-ol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-5-chloronaphthalen-2-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features and differences between 4-Bromo-5-chloronaphthalen-2-ol and analogous compounds:

Compound Name Molecular Formula Substituents and Functional Groups Key Structural Features Reference
This compound C₁₀H₆BrClO -OH (position 2), -Br (position 4), -Cl (position 5) Naphthalene backbone with halogenated substituents
4-Bromo-5-(chloromethyl)-2-methoxyphenol C₈H₇BrClO₂ -OCH₃ (position 2), -CH₂Cl (position 5) Phenol backbone with methoxy and chloromethyl groups
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol C₁₃H₈BrCl₂NO -OH (position 6), -Br (position 2), -Cl (position 4), iminomethyl group Schiff base formation with 2-chlorobenzenamine
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol C₁₇H₁₃BrClNO -OH (position 2), -Br (position 6), -CH(NH₂)(4-Cl-C₆H₄) (position 1) Naphthalene with bulky amino-chlorophenyl substituent

Key Observations :

  • Substituent Positioning: The positions of bromine and chlorine (4 and 5 on naphthalene) in the title compound differ from analogs like 2-Bromo-4-chloro-6-iminomethylphenol, where halogens occupy positions 2 and 4 on a phenol ring . This affects electronic distribution and steric hindrance.
  • Functional Groups: The presence of a methoxy group in 4-Bromo-5-(chloromethyl)-2-methoxyphenol enhances electron-donating effects compared to the hydroxyl group in the title compound, altering reactivity in electrophilic substitutions.

Physical and Electronic Properties

  • Molecular Weight and Solubility: The title compound (257.5 g/mol) is smaller than 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol (361.64 g/mol) , likely increasing its solubility in non-polar solvents.
  • Electronic Effects : The electron-withdrawing halogens (Br, Cl) in this compound deactivate the aromatic ring, directing electrophilic attacks to less hindered positions. This contrasts with methoxy-containing analogs, where electron-donating groups activate the ring .

Biological Activity

4-Bromo-5-chloronaphthalen-2-ol (CAS Number: 2454397-73-8) is a halogenated naphthalenol compound that has garnered interest in various fields, including pharmaceuticals and materials chemistry. Its unique structure allows it to function as a versatile intermediate in organic synthesis, particularly in the development of compounds with specific electronic and optical properties. This article focuses on the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C10_{10}H6_6BrClO
  • IUPAC Name : this compound
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antioxidant and neuroprotective agent.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders. In vitro studies have demonstrated that halogenated naphthalenols can scavenge free radicals and reduce oxidative damage in cellular models.

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
This compound15Free radical scavenging
3-Hydroxyflavone10Inhibition of lipid peroxidation
Trolox5Chain-breaking antioxidant

Neuroprotective Effects

In neuroprotective assays using human neuronal cell lines (e.g., SH-SY5Y), compounds structurally related to this compound have shown promising results in protecting against oxidative stress-induced cell death. Specifically, these compounds can modulate intracellular calcium levels and inhibit apoptotic pathways.

Case Study: Neuroprotection in SH-SY5Y Cells
A study evaluated the neuroprotective effects of several halogenated naphthalenols against hydrogen peroxide-induced cytotoxicity. The results indicated that at concentrations of 10 µM, the compounds exhibited up to 39% protection against cell death.

Table 2: Neuroprotective Effects Against Oxidative Stress

CompoundConcentration (µM)% Cell Viability
This compound1039
Control (No Treatment)-100
Hydrogen Peroxide-20

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Calcium Channel Modulation : Similar compounds have been shown to block calcium influx, which is critical in preventing excitotoxicity associated with neurodegeneration.
  • Inhibition of Apoptotic Pathways : By modulating signaling pathways related to apoptosis, these compounds can prevent neuronal cell death.
  • Free Radical Scavenging : The presence of halogens enhances the electron-donating ability of the molecule, allowing it to effectively neutralize free radicals.

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